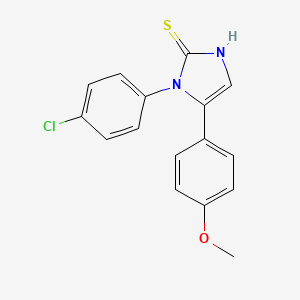
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. It was first synthesized in the early 1990s by scientists at Merck & Co., Inc. as part of their efforts to develop novel drugs for the treatment of psychiatric disorders. Since then, L-745,870 has been extensively studied in both in vitro and in vivo models, and has shown promise as a potential therapeutic agent for a variety of conditions.
作用機序
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea is a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea is thought to modulate the release of dopamine and other neurotransmitters, which may be involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea can modulate the release of dopamine in the prefrontal cortex and other brain regions. In addition, 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea has been shown to affect the activity of other neurotransmitters, including serotonin and norepinephrine. These effects are thought to underlie the potential therapeutic benefits of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea in the treatment of psychiatric disorders.
実験室実験の利点と制限
One advantage of using 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea in lab experiments is its high selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea is its relatively low solubility in water, which can make it difficult to administer in certain experimental conditions.
将来の方向性
There are several potential future directions for research on 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea. One area of interest is the development of more selective and potent antagonists of the dopamine D4 receptor, which may have improved therapeutic efficacy and fewer side effects. In addition, further studies are needed to investigate the potential use of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea in the treatment of drug addiction and other psychiatric disorders. Finally, more research is needed to elucidate the precise mechanisms of action of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea and its effects on neurotransmitter systems in the brain.
合成法
The synthesis of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea involves several steps, starting with the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 3,4-dimethylphenylhydrazine-1-carboxylate. This intermediate is then reacted with sodium azide to form the tetrazole ring, and subsequently converted to the corresponding nitrile derivative. The nitrile is then reduced with lithium aluminum hydride to yield the final product, 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea.
科学的研究の応用
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea has been extensively studied in both in vitro and in vivo models, and has shown promise as a potential therapeutic agent for a variety of conditions. It has been investigated for its potential use in the treatment of schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). In addition, 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea has been studied for its potential use in the treatment of drug addiction, as dopamine D4 receptors have been implicated in the reward pathways of the brain.
特性
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-14-8-9-17(12-15(14)2)25-18(22-23-24-25)13-21-19(26)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSIIJGSTLPSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride](/img/structure/B2909757.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine](/img/structure/B2909758.png)
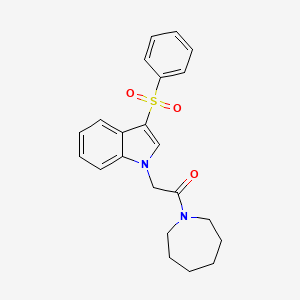
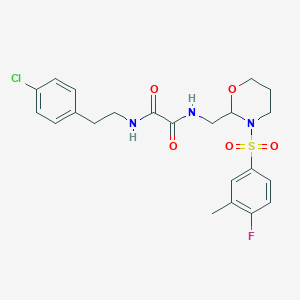
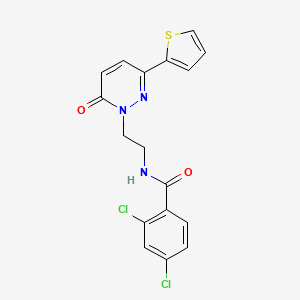
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2909765.png)

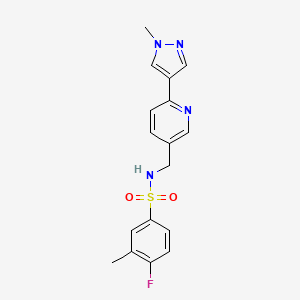
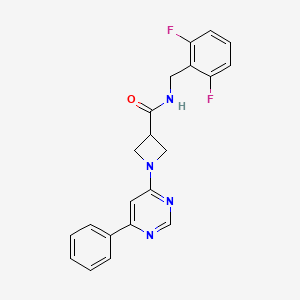
![Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate](/img/structure/B2909771.png)
